molecular formula C20H17F3N4OS B2703231 3-(thiophen-2-yl)-6-{4-[2-(trifluoromethyl)benzoyl]piperazin-1-yl}pyridazine CAS No. 921827-75-0

3-(thiophen-2-yl)-6-{4-[2-(trifluoromethyl)benzoyl]piperazin-1-yl}pyridazine

Cat. No.: B2703231
CAS No.: 921827-75-0
M. Wt: 418.44
InChI Key: CDHYYQNIGCXYAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a pyridazine core substituted at position 3 with a thiophen-2-yl group and at position 6 with a 4-[2-(trifluoromethyl)benzoyl]piperazine moiety. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the thiophene and piperazine groups contribute to electronic and steric interactions critical for biological activity . Its molecular formula is C₂₁H₁₈F₃N₅OS, with a molecular weight of 445.46 g/mol.

Properties

IUPAC Name

[4-(6-thiophen-2-ylpyridazin-3-yl)piperazin-1-yl]-[2-(trifluoromethyl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17F3N4OS/c21-20(22,23)15-5-2-1-4-14(15)19(28)27-11-9-26(10-12-27)18-8-7-16(24-25-18)17-6-3-13-29-17/h1-8,13H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDHYYQNIGCXYAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=C(C=C2)C3=CC=CS3)C(=O)C4=CC=CC=C4C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17F3N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

3-(Thiophen-2-yl)-6-{4-[2-(trifluoromethyl)benzoyl]piperazin-1-yl}pyridazine is a complex heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound's structure features a thiophene ring, a pyridazine core, and a piperazine moiety with a trifluoromethylbenzoyl group. The presence of these functional groups contributes to its pharmacological properties.

Component Description
Chemical Formula C20H19F3N4OS
Molecular Weight 404.44 g/mol
IUPAC Name This compound

Research indicates that compounds similar to this compound may interact with various biological targets, including receptors and enzymes involved in cellular signaling pathways. The trifluoromethyl group enhances lipophilicity, potentially improving cell membrane permeability and bioavailability.

Anticancer Activity

Studies have shown that derivatives of pyridazine compounds exhibit significant anticancer properties. For instance, triazolo-pyridazine derivatives have been tested against various cancer cell lines (A549, MCF-7) and demonstrated promising inhibitory effects on c-Met kinase, which is implicated in cancer progression. The most effective compounds achieved IC50 values in the low micromolar range, indicating potent activity against tumor cells .

Antimicrobial Activity

Compounds containing thiophene and piperazine moieties have also been evaluated for antimicrobial properties. In vitro assays suggest that these compounds can inhibit the growth of several bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Case Studies

  • In Vitro Studies on Anticancer Activity
    • A study evaluated the cytotoxic effects of synthesized pyridazine derivatives on human lung cancer cells (A549). The results showed that certain derivatives induced apoptosis through the activation of caspase pathways, indicating potential for further development as anticancer agents .
  • Antimicrobial Efficacy
    • In a comparative study, various thiophene-containing compounds were assessed for their antibacterial activity against Gram-positive and Gram-negative bacteria. Results indicated that compounds with trifluoromethyl substitutions exhibited enhanced activity compared to their non-fluorinated counterparts .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Heterocycle Variations

Pyridazine vs. Pyridine Derivatives
  • 2-Pentyl-6-(thiophen-2-yl)-4-(trifluoromethyl)pyridine (96g) and 2-(Hex-5-ynyl)-6-(thiophen-2-yl)-4-(trifluoromethyl)pyridine (96h) (): These analogs replace the pyridazine core with pyridine. Both compounds exhibit lower molecular weights (~351–365 g/mol) and altered solubility profiles .
Pyridazinone Derivatives
  • 6-(4-(2-Fluorophenyl)piperazine-1-yl)-3(2H)-pyridazinone (): Features a pyridazinone core (with a ketone group at position 3) instead of pyridazine.

Piperazine Substituent Variations

Trifluoromethylbenzoyl vs. Dimethylbenzoyl
  • F554-0056 (3-[4-(3,4-Dimethylbenzoyl)piperazin-1-yl]-6-(thiophen-2-yl)pyridazine) (): Replaces the 2-(trifluoromethyl)benzoyl group with 3,4-dimethylbenzoyl. Molecular weight: 410.50 g/mol .
Chlorobenzoyl and Methoxybenzoyl
  • N-{5-[4-({4-[4-Chloro-3-(trifluoromethyl)benzoyl]piperazin-1-yl}carbonyl)phenyl]pyridin-2-yl}acetamide (8b) ():
    • Incorporates a chloro-trifluoromethylbenzoyl group. The chlorine atom increases electron-withdrawing effects, which may enhance binding to hydrophobic pockets in enzymes. Molecular weight: 530 g/mol .
  • N-[5-(4-{[4-(3-Methoxybenzoyl)piperazin-1-yl]carbonyl}phenyl)pyridin-2-yl]acetamide (8d) ():
    • The methoxy group introduces electron-donating properties, altering pharmacokinetics. Molecular weight: 458 g/mol .

Thiophene Ring Modifications

  • 1-(Thiophen-2-yl)-4-(4-(4-(trifluoromethyl)phenyl)piperidin-1-yl)butane-1,4-dione (MK88) ():
    • Replaces the pyridazine-thiophene linkage with a diketone bridge. This modification likely reduces aromatic stacking interactions, affecting target selectivity. Molecular weight: 437.45 g/mol .

Key Research Findings and Activity Data

Comparative Data Table

Compound Name Core Structure Piperazine Substituent Molecular Weight (g/mol) Key Property Reference
3-(Thiophen-2-yl)-6-{4-[2-(trifluoromethyl)benzoyl]piperazin-1-yl}pyridazine Pyridazine 2-(Trifluoromethyl)benzoyl 445.46 High metabolic stability
F554-0056 Pyridazine 3,4-Dimethylbenzoyl 410.50 Reduced receptor affinity
96g (2-Pentyl-6-(thiophen-2-yl)-4-(trifluoromethyl)pyridine) Pyridine N/A 351.40 Lower hydrogen-bonding potential
8b (Chloro-trifluoromethylbenzoyl derivative) Pyridazinone 4-Chloro-3-(trifluoromethyl)benzoyl 530.00 Enhanced hydrophobic binding
MK88 Diketone 4-(4-(Trifluoromethyl)phenyl)piperidin 437.45 Reduced aromatic interactions

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.